4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde;oxalic acid is a chemical compound with the molecular formula C12H14Cl2N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde typically involves the reaction of 2,6-dichlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C. The resulting product is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to obtain the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carboxylic acid
Reduction: 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,6-Dichlorophenyl)methyl]piperidine-1-carbaldehyde
- 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-methanol
- 4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carboxylic acid
Uniqueness
4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde is unique due to its specific structural features, including the presence of the aldehyde group and the dichlorophenyl moiety
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl]piperazine-1-carbaldehyde;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O.C2H2O4/c13-11-2-1-3-12(14)10(11)8-15-4-6-16(9-17)7-5-15;3-1(4)2(5)6/h1-3,9H,4-8H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGRSRWNTKWHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C=O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.